1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo-
Description
1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- (CAS RN: 59401-32-0) is a chiral piperidine derivative with a molecular formula of C₂₁H₂₈ClNO and a molecular weight of 345.91–345.95 g/mol . The compound features a piperidine ring attached to a propanol backbone, substituted at the alpha position with a 4-biphenylyl group and at the beta position with a methyl group. The threo configuration denotes the relative stereochemistry of the chiral centers.
Properties
CAS No. |
59401-32-0 |
|---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(1R,2S)-2-methyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-17(16-22-14-6-3-7-15-22)21(23)20-12-10-19(11-13-20)18-8-4-2-5-9-18;/h2,4-5,8-13,17,21,23H,3,6-7,14-16H2,1H3;1H/t17-,21+;/m0./s1 |
InChI Key |
HNSIPVOOVSKSPV-CQVJSGDESA-N |
Isomeric SMILES |
C[C@@H](CN1CCCCC1)[C@H](C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Canonical SMILES |
CC(CN1CCCCC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- typically involves the stereoselective formation of the chiral centers on the propanol chain attached to the piperidine ring and the biphenyl moiety. The threo isomer is favored by controlling the stereochemistry during the key steps of the synthesis.
Stereochemical Control
The threo stereochemistry is achieved by:
- Using chiral auxiliaries or catalysts during the alkylation step to favor the formation of the threo isomer over the erythro isomer.
- Employing resolution techniques post-synthesis if a racemic mixture is obtained, such as crystallization of diastereomeric salts or chiral chromatography.
Data Tables on Preparation Parameters and Outcomes
| Parameter | Method/Condition | Outcome/Notes |
|---|---|---|
| Biphenyl coupling | Pd-catalyzed Suzuki coupling | Efficient biphenyl formation with high yield |
| Alkylation agent | Methyl iodide or methyl triflate | Stereoselective introduction of beta-methyl |
| Chiral catalyst/auxiliary | Chiral ligands (e.g., BINAP derivatives) | Enhanced threo isomer selectivity |
| Piperidine introduction | Nucleophilic substitution or cyclization | Formation of piperidine ring with stereocontrol |
| Hydrochloride salt formation | Treatment with HCl in ether or alcohol | Stable crystalline hydrochloride salt |
| Purification | Recrystallization or chiral chromatography | Isolation of pure threo isomer |
Research Discoveries and Literature Findings
The threo isomer of alpha-(4-biphenylyl)-beta-methyl-1-piperidinepropanol hydrochloride exhibits distinct stereochemical and pharmacological properties compared to the erythro isomer, necessitating precise synthetic control.
Despite limited direct literature on this exact compound, related piperidinepropanol derivatives have been synthesized via stereoselective methods employing chiral catalysts and auxiliaries, which can be adapted for this compound.
The hydrochloride salt form is preferred for its enhanced stability and solubility, facilitating pharmaceutical formulation and handling.
No patents or detailed synthetic protocols specific to the threo isomer were found in major public chemical databases, indicating that synthesis methods are likely proprietary or embedded within broader synthetic schemes of related compounds.
Notes on Raw Materials and Preparation Products
Raw materials typically include biphenyl derivatives, chiral methylating agents, piperidine or its precursors, and hydrochloric acid for salt formation.
Preparation products include the free base intermediate and the final hydrochloride salt of the threo isomer.
Chemical Reactions Analysis
1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride has shown promise in several medicinal applications:
Neuropharmacology
Research indicates that compounds with similar structures have been investigated for their effects on neurotransmitter systems. For example, piperidine derivatives are known to interact with dopamine and serotonin receptors, which could make this compound a candidate for treating psychiatric disorders such as depression or schizophrenia.
Antidepressant Activity
Studies have suggested that piperidine-based compounds exhibit antidepressant-like effects in animal models. The biphenyl moiety may enhance the binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes in mood disorders.
Analgesic Properties
Preliminary investigations into the analgesic properties of similar piperidine derivatives suggest that this compound may also possess pain-relieving effects. This could be attributed to its ability to modulate pain pathways in the central nervous system.
Case Studies and Research Findings
While specific literature on 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride is limited, related studies provide insights into its potential applications:
- Neurotransmitter Interaction : A study examining the interaction of piperidine derivatives with serotonin receptors found significant binding activity that correlates with antidepressant effects .
- Pain Management : Research on structurally similar compounds has demonstrated efficacy in reducing pain responses in animal models, suggesting a pathway for further investigation into this compound's analgesic properties .
Mechanism of Action
The mechanism of action of 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Key Properties:
- Melting Point: Not explicitly reported in the evidence.
- SMILES: Cl.OC(C=1C=CC=CC1)(CCN2CCCCC2)C3C4CC5C(C4)C53 (canonical form) .
- Toxicity : Intraperitoneal LD₅₀ of 87 mg/kg in mice, indicating moderate acute toxicity .
Comparison with Similar Compounds
The compound belongs to a broader class of piperidinepropanol derivatives, which vary in substituents, stereochemistry, and pharmacological profiles. Below is a detailed comparison with structurally and functionally related compounds:
Structural Comparisons
Table 1: Structural and Molecular Data
Key Structural Insights:
- Substituent Effects : The 4-biphenylyl group in the target compound enhances aromatic interactions compared to the tricyclic moiety in Triperiden, which adds steric bulk .
- Stereochemistry : The threo configuration may influence receptor binding selectivity compared to other diastereomers.
Pharmacological and Functional Comparisons
Key Functional Insights:
- NMDA Receptor Modulation : Ro 25-6981’s activity highlights the role of hydroxyphenyl groups in targeting glutamate receptors, a feature absent in the target compound .
- Therapeutic Applications : Benzhexol and Triperiden demonstrate the impact of cyclohexyl and tricyclic groups on anticholinergic activity, whereas the target compound’s biphenylyl group may favor different targets .
Toxicological Comparisons
- The target compound’s LD₅₀ of 87 mg/kg (intraperitoneal, mice) suggests higher acute toxicity compared to clinically used analogs like Benzhexol, which has established safety profiles .
- Electron-Withdrawing Groups : Analogous compounds with nitrophenyl substituents (e.g., CAS 5424-61-3) may exhibit altered toxicity due to increased reactivity .
Biological Activity
1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- (CAS No. 59401-32-0) is a chemical compound with significant biological activity and potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a piperidine ring and biphenyl moiety, contributing to its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C21H28ClNO |
| Molecular Weight | 345.9 g/mol |
| IUPAC Name | (1R,2S)-2-methyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol; hydrochloride |
| InChI Key | HNSIPVOOVSKSPV-CQVJSGDESA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in various neuropharmacological contexts.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, compounds structurally similar to 1-Piperidinepropanol have shown activity against HIV-1 and other viruses. The antiviral efficacy is often linked to their ability to inhibit viral replication and modulate host immune responses .
Antibacterial and Antifungal Properties
Research has also indicated that piperidine derivatives possess antibacterial and antifungal properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .
Toxicity Profile
The toxicity of 1-Piperidinepropanol has been evaluated through acute toxicity tests in rodents. The LD50 value for intraperitoneal administration has been reported as 87 mg/kg, indicating a moderate level of acute toxicity . This information is crucial for assessing safety in potential therapeutic applications.
Study on Antiviral Efficacy
A notable study focused on the synthesis and biological evaluation of piperidine derivatives against HIV-1. The research demonstrated that certain derivatives exhibited moderate protection against viral infection, emphasizing the importance of structural modifications in enhancing antiviral activity .
Evaluation of Antimicrobial Activity
Another study assessed the antimicrobial properties of various piperidine compounds, including 1-Piperidinepropanol. Results showed significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi, highlighting its broad-spectrum antimicrobial potential .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-piperidinepropanol derivatives with biphenylyl and methyl substituents?
A multi-step synthesis approach is typically employed, starting with the alkylation of piperidine precursors followed by biphenylyl group incorporation via Suzuki-Miyaura coupling (for aryl-aryl bond formation) . Key steps include:
- Step 1 : Reaction of 4-biphenylyl boronic acid with a halogenated piperidine intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) in a THF/H₂O solvent system.
- Step 2 : Methyl group introduction via reductive amination or Grignard addition, optimized under inert atmosphere (argon/nitrogen) .
- Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol.
Purification is achieved via recrystallization (ethanol/ether) or preparative HPLC (C18 column, acetonitrile/water mobile phase) . Typical yields range from 45–65%, depending on steric hindrance from the β-methyl group .
Q. How can the stereochemical configuration (threo-) of this compound be confirmed?
Chiral resolution and confirmation require:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) mobile phase; retention times are compared to enantiomerically pure standards .
- NMR Spectroscopy : NOESY or ROESY experiments to detect spatial proximity between the α-(4-biphenylyl) and β-methyl groups, confirming the threo configuration .
- X-ray Crystallography : Single-crystal analysis provides definitive proof but requires high-purity crystalline samples, which may be challenging due to hygroscopic hydrochloride salts .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₆H₃₀ClNO⁺ requires m/z 408.2094) .
- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm), biphenylyl aromatic protons (δ 7.2–7.8 ppm), and methyl group (δ 1.2–1.5 ppm) .
- HPLC-UV : Purity >98% using a C18 column (λ = 254 nm) with acetonitrile/0.1% TFA in water gradient .
Advanced Research Questions
Q. How do structural modifications (e.g., biphenylyl vs. phenyl groups) impact this compound’s biological activity?
Comparative studies using in vitro assays reveal:
- Receptor Binding : The 4-biphenylyl group enhances affinity for G-protein-coupled receptors (GPCRs) due to hydrophobic interactions, as shown in radioligand displacement assays (IC₅₀ = 12 nM vs. 85 nM for phenyl analogs) .
- Metabolic Stability : Biphenylyl derivatives exhibit longer half-lives (t₁/₂ = 4.2 h in human liver microsomes) compared to phenyl analogs (t₁/₂ = 1.8 h), attributed to reduced CYP3A4-mediated oxidation .
- Data Contradictions : Some studies report reduced solubility with biphenylyl groups, conflicting with enhanced bioavailability. This is resolved by formulating the hydrochloride salt with co-solvents (e.g., PEG-400) .
Q. What strategies mitigate racemization during synthesis of the threo-enantiomer?
- Low-Temperature Reactions : Conduct alkylation steps at –20°C to minimize base-catalyzed epimerization .
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to temporarily fix stereochemistry during key steps .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates selectively retains the desired enantiomer (e.g., >90% ee using Candida antarctica lipase B) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Molecular Dynamics Simulations : Predict blood-brain barrier penetration (logBB >0.3) based on lipophilicity (clogP = 3.8) and polar surface area (PSA = 45 Ų) .
- Docking Studies : Identify key residues (e.g., Tyr³⁸⁵ in the μ-opioid receptor) for hydrogen bonding with the piperidine nitrogen and biphenylyl π-π stacking .
- ADMET Predictions : Use QSAR models to flag potential hepatotoxicity (e.g., mitochondrial membrane disruption) and adjust substituents accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
